molecular formula C9H5BrClNO2S B11789894 Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

Cat. No.: B11789894
M. Wt: 306.56 g/mol
InChI Key: HJSDGMZJSUVMEB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate is a key chemical intermediate in organic synthesis and pharmaceutical research. This bromo- and chloro- functionalized thienopyridine derivative is designed for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate novel compound libraries for biological screening . The thieno[3,2-b]pyridine core is a scaffold of high interest in medicinal chemistry due to its potential antitumor properties. Research indicates that structurally similar compounds demonstrate significant growth inhibitory effects against aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, by potentially disrupting cell cycle progression and reducing cell proliferation . This compound is intended for the synthesis of novel molecules for preliminary antitumor evaluation in vitro and in disease models. It is supplied strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5BrClNO2S

Molecular Weight

306.56 g/mol

IUPAC Name

methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3

InChI Key

HJSDGMZJSUVMEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Halogenation

Thieno[3,2-b]pyridine derivatives are treated with POCl₃ under controlled conditions to introduce chlorine and bromine substituents. A representative protocol involves:

  • Reagents : Thieno[3,2-b]pyridine-2-carboxylate, POCl₃, acetonitrile (CH₃CN).

  • Conditions : Heating at 75°C for 19 hours, followed by quenching in ice-water.

  • Yield : 88% for intermediate 3-bromo-5-chlorothieno[3,2-b]pyridine.

Mechanistic Insight : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic aromatic substitution. Bromine is introduced via subsequent treatment with NaBr or molecular bromine.

Direct Halogenation of Pyridine N-Oxides

Pyridine N-oxide intermediates enhance reactivity for halogenation. For example:

  • Procedure : 3-Bromothieno[3,2-b]pyridine-5,7-dione is treated with POCl₃ at elevated temperatures to yield 3-bromo-5,7-dichlorothieno[3,2-b]pyridine.

  • Key Data : Reaction at 80°C for 2 hours achieves full conversion.

Esterification and Functional Group Interconversion

Carboxylate Ester Formation

The methyl ester group is introduced via esterification of the corresponding carboxylic acid or through direct alkylation:

  • Methanolysis : Reaction of 5-chloro-3-bromothieno[3,2-b]pyridine-2-carboxylic acid with methanol in the presence of H₂SO₄.

  • Yield : ~75% under reflux conditions.

  • Alternative Route : Transesterification using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF).

Suzuki-Miyaura Coupling for Functionalization

Alternative Synthetic Pathways

Hypochlorite Oxidation of 3-Aminothienopyridines

Noncatalyzed oxidation with NaOCl in 1,4-dioxane or dichloromethane yields halogenated derivatives:

  • Procedure : 3-Aminothieno[2,3-b]pyridine-2-carboxamides are treated with 10% NaOCl.

  • Outcome : Regioselective bromination and chlorination at the 3- and 5-positions.

  • Yield : 37–64% depending on solvent.

Condensation Reactions

Condensation of brominated pyrazole intermediates with chloropyridines offers an alternative route:

  • Example : 5-Bromo-1H-3-pyrazolecarboxylic acid reacts with 2,3-dichloropyridine in ethanol with K₂CO₃.

  • Yield : 62–75% after 24 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Non-protic solvents (e.g., toluene, CH₃CN) with dielectric constants <15 enhance selectivity for para-chlorination.

  • Temperature : Optimal bromination occurs at 60–100°C, while chlorination requires milder conditions (20–40°C).

Catalytic Systems

  • Pd Catalysts : Pd₂(dba)₃ with tri-tert-butylphosphine improves coupling efficiency in Suzuki reactions.

  • Copper Additives : CuCl₂ facilitates Ullmann-type couplings for aryl halide functionalization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradients of petroleum ether/EtOAc (30–100%) isolates pure product.

  • Recrystallization : Ethanol/water mixtures yield crystalline forms.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 8.51 (s, pyridine-H), 3.98 (s, OCH₃).

  • HRMS : Molecular ion peaks at m/z 306.56 [M+H]⁺ confirm molecular weight .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 3 serves as a reactive site for palladium-catalyzed cross-coupling. In a representative procedure:

Boronated ReagentCatalyst SystemBaseSolventTemp. (°C)YieldSource
Aryl pinacolboranePd(dppf)Cl₂ (2–4 mol%)K₂CO₃DME:H₂O (3:1)10035–84%

This reaction replaces bromine with (hetero)aryl groups, yielding methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates. Notably, electron-deficient boronic acids exhibit higher coupling efficiency .

Nucleophilic Substitution Reactions

The chlorine atom at position 5 demonstrates limited reactivity under standard conditions but undergoes substitution in specialized cases:

  • Chlorine Displacement :
    Harsh conditions (e.g., CuBr₂ in POCl₃) may replace chlorine, though such transformations are less common .

Ester Functionalization

The methyl ester undergoes hydrolysis and derivatization:

Step 1: Hydrolysis to Carboxylic Acid

text
Conditions: 1M HCl, H₂O, rt → Precipitation Yield: >90% (for analogous thieno[2,3-*b*]pyridines)[5]

Step 2: Amide Coupling

AmineCoupling AgentSolventTemp. (°C)Yield
CyclopropylaminePyBOPDMFrt60–75%
4-ChlorobenzylamineHATUDMF80~50%

This two-step sequence enables diversification of the carboxylate group into amides, critical for bioactive compound synthesis .

Halogenation and Cyclization

  • Bromination :
    Br₂ in dry ether at 0°C selectively brominates the thiophene ring (position 3), though this site is pre-occupied in the target compound .

  • Chlorination :
    MCPBA/POCl₃ systems introduce chlorine at position 4 in analogous scaffolds .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells through multiple mechanisms:

  • Mechanisms of Action:
    • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.
    • Cell Cycle Arrest: It causes G1 phase arrest, preventing further cell division.
    • Inhibition of Angiogenesis: Studies suggest it may downregulate vascular endothelial growth factor (VEGF), inhibiting new blood vessel formation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thieno[3,2-B]pyridine derivatives, including this compound. It was found to significantly reduce tumor size in xenograft models.

2. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Key Findings:
    • The compound reduces levels of reactive oxygen species (ROS) and inflammatory cytokines in neuronal cultures exposed to oxidative stress.

Case Study:
Research published in Neuroscience Letters demonstrated that treatment with this compound preserved neuronal viability and function under stress conditions.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique thieno-pyridine structure allows for:

  • Functionalization: The bromine and chlorine substituents provide sites for further chemical modifications.
  • Building Block for Drug Development: Its derivatives are being explored for their potential as novel therapeutic agents.

Material Science Applications

In addition to biological applications, this compound is being investigated for its properties in material science:

  • Conductive Polymers: Research suggests that thieno-pyridine derivatives can be incorporated into conductive polymers, enhancing their electrical properties.
  • Organic Electronics: The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate with key analogues:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Thieno[3,2-B]pyridine 3-Bromo, 5-Chloro, 2-Carboxylate High potential for anti-tumoral activity; used in Pd-catalyzed coupling reactions.
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives Thieno[3,2-b]pyridine 3-Amino, 6-(hetero)aryl Demonstrated anti-proliferative activity (GI₅₀: 3.5–18.1 µM in tumor cell lines).
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 3-Bromo, 2-Carboxylate Structural analog with pyrrole instead of thiophene; used in kinase inhibitor research.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Pyridine 3-Chloro, 5-Trifluoromethyl, 2-Carboxylate Enhanced lipophilicity due to CF₃ group; applied in agrochemical and pharmaceutical synthesis.
2-Bromo-3-methylpyridine Pyridine 2-Bromo, 3-Methyl Simple pyridine derivative; used as a ligand or intermediate in organic synthesis.

Key Differences and Implications

Core Heterocycle Variations: The thieno[3,2-B]pyridine core in the target compound offers a sulfur-containing heterocycle, which enhances π-electron richness compared to pyrrolo[3,2-b]pyridine (nitrogen-containing) or simple pyridines. This influences reactivity in cross-coupling reactions and binding affinity in biological targets . Pyridine derivatives (e.g., 2-bromo-3-methylpyridine) lack fused rings, reducing steric complexity but limiting electronic diversity .

Substituent Effects: Halogen Placement: Bromine and chlorine in the target compound provide distinct electronic and steric effects. For example, the 5-chloro substituent may enhance metabolic stability compared to non-halogenated analogs like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate . Trifluoromethyl vs.

Biological Activity: Thienopyridine derivatives with amino or aryl groups (e.g., benzothiazole or indole moieties) show potent anti-tumoral activity (GI₅₀: 3.5–18.1 µM), suggesting that the target compound’s halogenated structure may offer similar or improved efficacy pending further testing .

Biological Activity

Methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₆BrClN₁O₂S
  • Molecular Weight : 272.118 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 371.9 ± 37.0 °C at 760 mmHg
  • LogP : 2.92

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound is hypothesized to interact with various biological targets based on its structural features.

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    • A study on related thienopyridines demonstrated that modifications at the bromine and chlorine positions can significantly enhance cytotoxicity against human cancer cells.
  • Antimicrobial Properties :
    • Thieno[3,2-b]pyridine derivatives have shown promise as antimicrobial agents. The presence of halogens (bromine and chlorine) in this compound may increase its activity against bacterial strains.
    • In vitro assays indicate that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria.
  • Anti-inflammatory Effects :
    • Compounds in this class have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells (MCF-7) .

Case Study 2: Antimicrobial Testing

A comparative analysis involving this compound and other thienopyridine derivatives revealed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Summary of Findings

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; IC50 ~15 µM (MCF-7 cells)
AntimicrobialEffective against Staphylococcus aureus; MIC ~32 µg/mL
Anti-inflammatoryModulates inflammatory cytokinesGeneral literature insights

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate, and how can reaction yields be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing bromo and chloro substituents. Microwave-assisted synthesis (140°C, 2 minutes under argon) enhances reaction efficiency, as demonstrated in analogous pyridine derivatives . Purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane) improves yield, achieving up to 89.4% in similar systems . Monitor intermediates using TLC and adjust stoichiometry of boronic acid derivatives to minimize side products.

Q. How can spectroscopic techniques (NMR, HPLC) validate the structural integrity of this compound?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the thienopyridine core. For example, downfield shifts in 1H^1H-NMR (~8–9 ppm) indicate aromatic protons adjacent to electron-withdrawing groups (Br, Cl) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) is confirmed via reverse-phase HPLC using a C18 column (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What are the key solubility and stability considerations for this compound in common organic solvents?

  • Methodology : Test solubility in DMSO, THF, and dichloromethane. Stability studies under ambient light and temperature (via 1H^1H-NMR over 72 hours) identify degradation pathways. For instance, brominated thienopyridines are prone to dehalogenation in polar aprotic solvents; thus, storage at −20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How does the electronic nature of the bromo and chloro substituents influence electrophilic substitution reactions on the thienopyridine scaffold?

  • Methodology : Computational DFT studies (e.g., Gaussian 09) predict regioselectivity by analyzing Fukui indices for electrophilic attack. Experimental validation via nitration or sulfonation reactions shows preferential substitution at the 4-position of the pyridine ring due to the electron-withdrawing effects of Br and Cl . Compare results with methylated analogs (e.g., 3-Bromo-5-methylpyridine) to isolate steric vs. electronic effects .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for halogenated thienopyridines?

  • Methodology : Perform single-crystal X-ray diffraction with synchrotron radiation to enhance resolution. For example, discrepancies in C-Br bond lengths (1.89–1.93 Å) may arise from crystal packing effects; refine data using SHELX-97 with anisotropic displacement parameters . Cross-validate with powder XRD and Hirshfeld surface analysis to distinguish intrinsic vs. environmental factors .

Q. What catalytic systems are optimal for functionalizing the carboxylate moiety without disrupting the halogenated core?

  • Methodology : Screen transition-metal catalysts (e.g., Pd/C, CuI) for ester hydrolysis or transesterification. For example, Pd(OAc)2_2/XPhos in methanol selectively cleaves the methyl ester (70% yield) while preserving Br and Cl substituents, as shown in structurally related pyridinecarboxylates . Monitor reaction progress via FT-IR to track carbonyl group transformations.

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses (e.g., as a building block for pharmaceuticals)?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes). QSAR models correlate substituent effects (Hammett σ constants for Br/Cl) with inhibitory activity. Retrosynthetic analysis (via Chematica) identifies feasible routes for derivatization, such as Suzuki couplings at the 3-bromo position .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for halogenated thienopyridines?

  • Methodology : Replicate synthesis under controlled conditions (e.g., inert atmosphere, slow crystallization). Compare DSC thermograms of batches from different labs. For example, variations in melting points (±5°C) may arise from polymorphic forms; characterize via PXRD and Raman spectroscopy .

Q. Why do HPLC retention times vary for the same compound across studies?

  • Methodology : Standardize chromatographic conditions (column type, mobile phase pH). For instance, acidic mobile phases (0.1% formic acid) improve peak symmetry for ionizable carboxylates. Cross-reference with LC-MS to confirm identity and rule out degradation .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Halogenated Thienopyridines

Reaction TypeCatalystYield (%)Purity (%)Reference
Microwave-assistedPd(PPh3_3)4_489.4>98
Conventional heatingCuI72.195

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Stability (72h)
DMSO50Stable
Dichloromethane120Degrades (5%)
THF30Stable

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